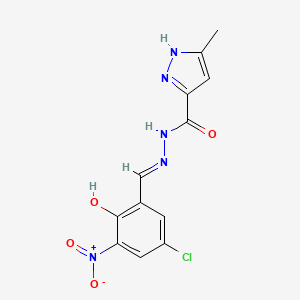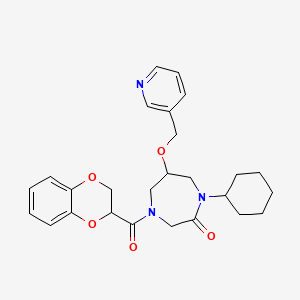![molecular formula C17H27NO2 B6074242 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol](/img/structure/B6074242.png)
4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol, also known as AGN-2979, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of cyclohexanolamine derivatives and is synthesized through a multistep process. In
作用機序
4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol binds to the α2δ subunit of voltage-gated calcium channels, which results in the inhibition of calcium influx into neurons. This leads to a reduction in the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals. Additionally, 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol has been shown to increase the expression of GABA receptors, which are involved in the inhibition of pain signals.
Biochemical and Physiological Effects:
4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol has been shown to have analgesic effects in animal models of neuropathic pain and fibromyalgia. It has also been shown to improve sleep quality in patients with fibromyalgia. Additionally, 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
実験室実験の利点と制限
One advantage of 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol is its high affinity for the α2δ subunit of voltage-gated calcium channels, which makes it a potent analgesic agent. However, one limitation is its poor solubility in water, which may make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol. One direction is the investigation of its potential as a treatment for other chronic pain conditions such as osteoarthritis and cancer pain. Another direction is the development of more soluble analogs of 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol for improved in vivo administration. Additionally, the role of 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol in the modulation of sleep and inflammation warrants further investigation.
合成法
The synthesis of 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol involves a multistep process that starts with the reaction of 4-methoxyphenylacetonitrile with 1-methylcyclohexene in the presence of a catalyst to form 4-methoxyphenyl-1-methylcyclohexene. This intermediate is then reacted with N-bromosuccinimide to form the corresponding bromo derivative, which is then reduced using lithium aluminum hydride to form 4-methoxyphenyl-1-methylcyclohexanol. The final step involves the reaction of this intermediate with 3-(tert-butylamino)propylamine to form 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol.
科学的研究の応用
4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol has been studied extensively for its potential therapeutic properties. It has been shown to have a high affinity for the α2δ subunit of voltage-gated calcium channels, which are involved in the transmission of pain signals. This has led to its investigation as a potential treatment for chronic pain conditions such as neuropathic pain and fibromyalgia.
特性
IUPAC Name |
4-[4-(4-methoxyphenyl)butan-2-ylamino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-13(18-15-7-9-16(19)10-8-15)3-4-14-5-11-17(20-2)12-6-14/h5-6,11-13,15-16,18-19H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERNAJWNUJJESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NC2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[(2Z)-2-fluoro-3-phenyl-2-propenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B6074164.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(4-morpholinyl)benzamide](/img/structure/B6074171.png)
![6-(dimethylamino)-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6074172.png)
![5-acetyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B6074181.png)
![5-chloro-N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide](/img/structure/B6074189.png)
![ethyl N-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B6074194.png)
![N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B6074209.png)

![[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetic acid](/img/structure/B6074222.png)

![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B6074233.png)

![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6074248.png)
